Cas no 41292-65-3 (1H-1,3-benzodiazol-5-ol)

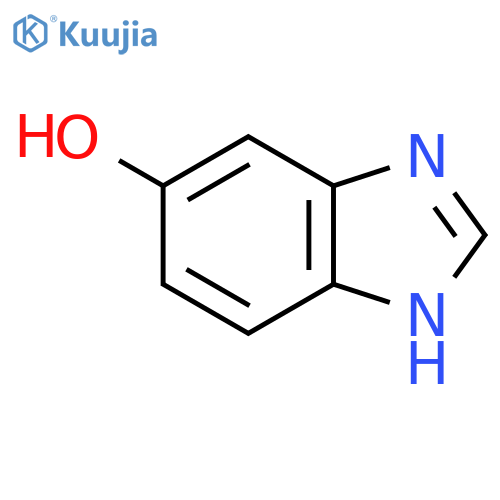

1H-1,3-benzodiazol-5-ol structure

商品名:1H-1,3-benzodiazol-5-ol

1H-1,3-benzodiazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazol-5-ol

- 1H-Benzimidazol-6-ol

- 5-HYDROXY-3H-BENZIMIDAZOLE

- 5-HYDROXYBENZIMIDAZOLE

- 1H-Benzo[d]imidazol-5-ol

- 3H-BenzoiMidazol-5-ol

- 5-hydroxy-1H-benzimidazole

- 5-Hydroxy-3H-benzimidazole,1H-Benzimidazol-6-ol,3H-Benzimidazol-5-ol,5-Hydroxy-1H-benzimidazole,1H-Benzimidazol-5-ol

- 5-hydroxy-benzimidazole

- 6-Hydroxy-1H-benzimidazole

- 5-Benzimidazolol

- 3H-benzimidazol-5-ol

- 1H-BENZO[D]IMIDAZOL-6-OL

- 1H-1,3-benzodiazol-5-ol

- benzimidazol-5-ol

- 1H-1,3-benzodiazol-6-ol

- 1H-Benzoimidazol-5-ol

- 3H-1,3-benzodiazol-5-ol

- KRKSOBREFNTJJY-UHFFFAOYSA-N

- 1H-Benzimidazol-

- 1H-Benzimidazol-5-ol, AldrichCPR

- KS-0

- 149471-91-0

- Z1042386518

- C21764

- W-205690

- MFCD02241303

- FT-0764977

- CHEMBL4551859

- EN300-108831

- 3H-Benzoimidazol-5-ol;1H-Benzo[d]imidazol-5-ol

- MFCD09998714

- CS-W001209

- AMY12070

- FD13050

- CHEBI:137404

- AKOS006239555

- NS00066855

- SCHEMBL352025

- AB92482

- J-517611

- SY037386

- CL3532

- PS-4150

- AKOS015856357

- A849566

- 41292-65-3

- DTXSID00194276

- 1H-BENZIMIDAZOL-6-OL(9CI)

- AC-28886

- 4-PHOSPHONOBUTYRICACID

- DA-16775

- STL329143

- DTXCID10116767

- ALBB-022265

-

- MDL: MFCD09998714

- インチ: 1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)

- InChIKey: KRKSOBREFNTJJY-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=N2

計算された属性

- せいみつぶんしりょう: 134.04800

- どういたいしつりょう: 134.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 48.9

じっけんとくせい

- 密度みつど: 1.434±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 220-222 ºC

- ふってん: 469.1°C at 760 mmHg

- フラッシュポイント: 237.5ºC

- 屈折率: 1.76

- ようかいど: 微溶性(6.4 g/l)(25ºC)、

- PSA: 48.91000

- LogP: 1.26850

1H-1,3-benzodiazol-5-ol セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- 危険カテゴリコード: 22

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

1H-1,3-benzodiazol-5-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-1,3-benzodiazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0150-1G |

1H-1,3-benzodiazol-5-ol |

41292-65-3 | 97% | 1g |

¥ 330.00 | 2023-04-13 | |

| abcr | AB465960-250 mg |

1H-Benzo[d]imidazol-5-ol, min. 95%; . |

41292-65-3 | 250mg |

€83.60 | 2023-04-21 | ||

| Enamine | EN300-108831-0.05g |

1H-1,3-benzodiazol-6-ol |

41292-65-3 | 95% | 0.05g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-108831-0.25g |

1H-1,3-benzodiazol-6-ol |

41292-65-3 | 95% | 0.25g |

$24.0 | 2023-10-27 | |

| Enamine | EN300-108831-5.0g |

1H-1,3-benzodiazol-6-ol |

41292-65-3 | 95% | 5g |

$189.0 | 2023-05-03 | |

| Enamine | EN300-108831-2.5g |

1H-1,3-benzodiazol-6-ol |

41292-65-3 | 95% | 2.5g |

$102.0 | 2023-10-27 | |

| eNovation Chemicals LLC | Y0978030-25g |

1H-Benzimidazol-5-ol |

41292-65-3 | 95% | 25g |

$500 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050981-5g |

1H-Benzimidazol-5-ol |

41292-65-3 | 98% | 5g |

¥781.00 | 2024-05-14 | |

| TRC | B130865-500mg |

1H-Benzo[D]Imidazol-5-ol |

41292-65-3 | 500mg |

$ 121.00 | 2023-04-19 | ||

| Ambeed | A139233-250mg |

1H-Benzo[d]imidazol-5-ol |

41292-65-3 | 98% | 250mg |

$18.0 | 2025-02-28 |

1H-1,3-benzodiazol-5-ol 関連文献

-

Kenichi Yokoyama,Edward A. Lilla Nat. Prod. Rep. 2018 35 660

-

F. J. Leeper Nat. Prod. Rep. 1989 6 171

-

Mijoon Lee,Rafael Fridman,Shahriar Mobashery Chem. Soc. Rev. 2004 33 401

-

Na Liu,Fabao Zhao,Haiyong Jia,Diwakar Rai,Peng Zhan,Xuemei Jiang,Xinyong Liu Med. Chem. Commun. 2015 6 521

-

Christian Solis-Calero,Geancarlo Zanatta,Claudia do ó Pessoa,Hernandes F. Carvalho,Valder N. Freire Phys. Chem. Chem. Phys. 2018 20 22818

41292-65-3 (1H-1,3-benzodiazol-5-ol) 関連製品

- 102169-73-3(1H-Benzimidazole-5,6-diol(9CI))

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41292-65-3)1H-1,3-benzodiazol-5-ol

清らかである:99%

はかる:25g

価格 ($):525.0